![molecular formula C8H3ClF3NO2 B12862288 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chloro-4-(trifluoromethoxy)benzoic acid with appropriate reagents under specific conditions. One common method includes the use of trifluoroacetic acid (TFA) as a catalyst in a tandem reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, where the chlorine or trifluoromethoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Chloro-4-(trifluoromethoxy)benzonitrile: This compound has a similar structure but with a nitrile group instead of an oxazole ring.
2-Chloro-4-(trifluoromethoxy)benzoic acid: This compound is a precursor in the synthesis of the oxazole derivative. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Eigenschaften
Molekularformel |
C8H3ClF3NO2 |
|---|---|
Molekulargewicht |
237.56 g/mol |
IUPAC-Name |
2-chloro-4-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
InChI-Schlüssel |
LGPFWKYPAGMTCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



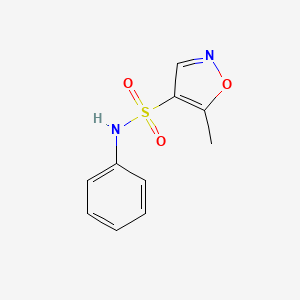
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
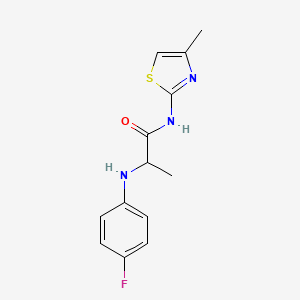
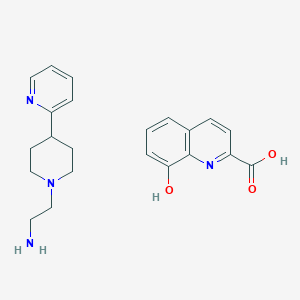
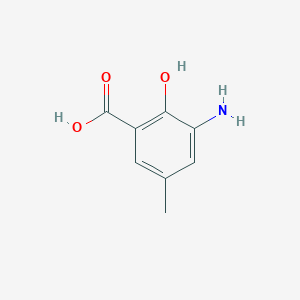
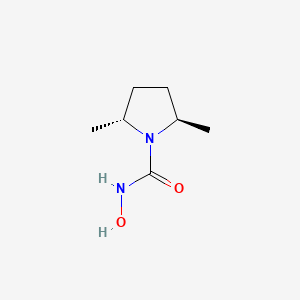

![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
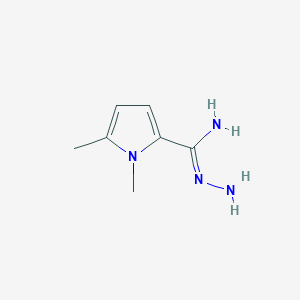
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
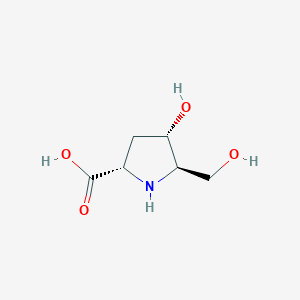
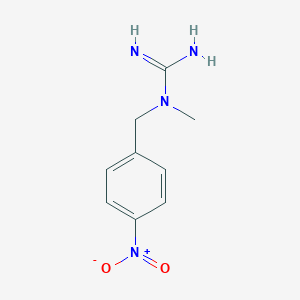
![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
